

Physical properties of (Methyleneamino)acetonitrile: melting point, solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (Methyleneamino)acetonitrile

Introduction

(Methyleneamino)acetonitrile (MAAN), also known as N-methyleneglycinonitrile, is a nitrile compound with the chemical formula $C_3H_4N_2$.^{[1][2]} It serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex nitrogen-containing compounds used in the development of pharmaceuticals and agrochemicals.^[3] For researchers and drug development professionals, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction optimization, and formulation.

This guide provides a detailed examination of two core physical properties of (Methyleneamino)acetonitrile: its melting point and solubility profile. As a senior application scientist, the focus extends beyond simple data presentation to include the causality behind experimental design and the logic of protocol validation, ensuring that the information is both accurate and actionable in a laboratory setting.

Part 1: Melting Point Analysis of (Methyleneamino)acetonitrile

The melting point of a crystalline solid is a critical physical constant. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.^{[4][5]} Therefore, accurate melting point determination is a fundamental technique for identity confirmation and purity assessment.

Reported Melting Point Data

(Methyleneamino)acetonitrile presents as a white to off-white crystalline powder at room temperature.^[2] Various sources have reported its melting point, which are summarized below. The slight variations can be attributed to differences in instrumental calibration and the purity of the sample analyzed.

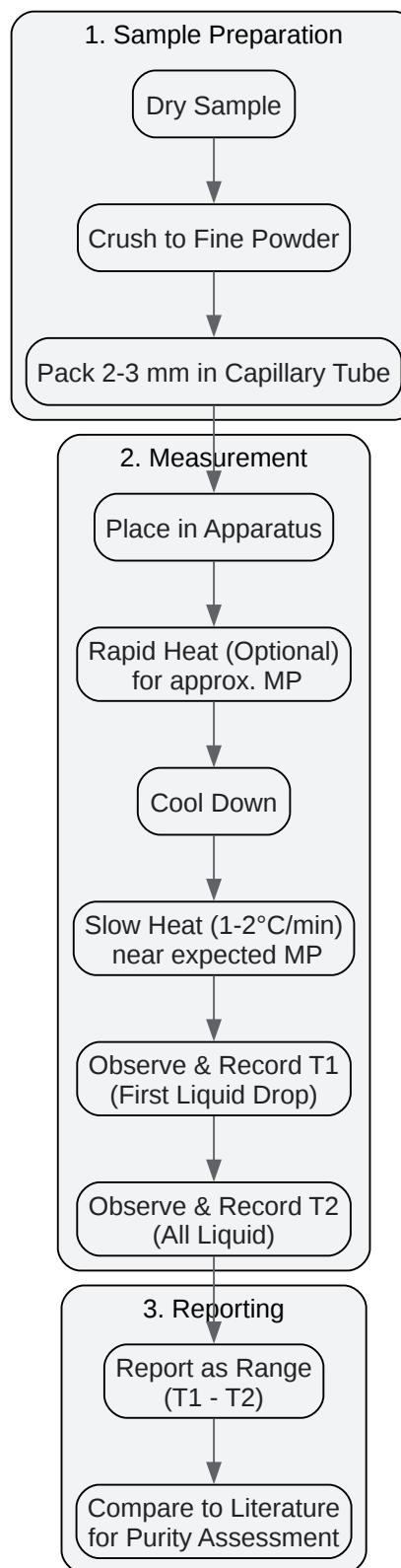
Property	Reported Value (°C)	Source
Melting Point	129	[6]
Melting Point Range	128.0 to 131.0	
Melting Point Range	127 - 130	[6][7][8]
Melting Point Range	126 - 128	[9]

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid is the capillary method. This protocol is designed to be self-validating by ensuring thermal equilibrium and calibrated instrumentation.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated heating block. The temperatures at which melting begins (first liquid drop appears) and is complete (all solid has liquefied) are recorded as the melting range.^[10]

Methodology:


- Sample Preparation:

- Place a small amount of dry **(Methyleneamino)acetonitrile** onto a clean, dry watch glass. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.
- Crush the crystalline powder into a fine, uniform powder using a spatula. This ensures efficient and uniform packing into the capillary tube, which is crucial for even heat transfer.
- Push the open end of a capillary tube into the powder to collect a small amount of the sample.
- Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[10]

- Apparatus Setup:
 - Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of $>10^{\circ}\text{C}/\text{minute}$ to get a rough estimate.[4][10]
 - Allow the apparatus to cool to at least $15-20^{\circ}\text{C}$ below the estimated melting point before proceeding with an accurate determination.
- Measurement:
 - Set the apparatus to heat at a slow, controlled rate of $1-2^{\circ}\text{C}$ per minute as the temperature approaches the expected melting point of $\sim 127^{\circ}\text{C}$.[4]
 - Rationale: A slow heating ramp is essential for maintaining thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously wide and high melting range.[10]
 - Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.

- Record the temperature (T_2) at which the last crystal of the solid melts.
- The melting range is reported as $T_1 - T_2$.
- Validation:
 - For regulatory or cGMP purposes, the performance of the melting point apparatus should be periodically verified using certified reference standards with melting points that bracket the expected range of the sample.

Workflow Visualization: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid organic compound.

Part 2: Solubility Profile of (Methyleneamino)acetonitrile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This characteristic is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.^[11] The structure of **(Methyleneamino)acetonitrile**, containing a polar nitrile group (C≡N) and an imine group (C=N), suggests moderate polarity and the potential for hydrogen bonding, which dictates its solubility in various solvents.^[3] Understanding its solubility is paramount for choosing appropriate solvents for reactions, extractions, and crystallization-based purifications.

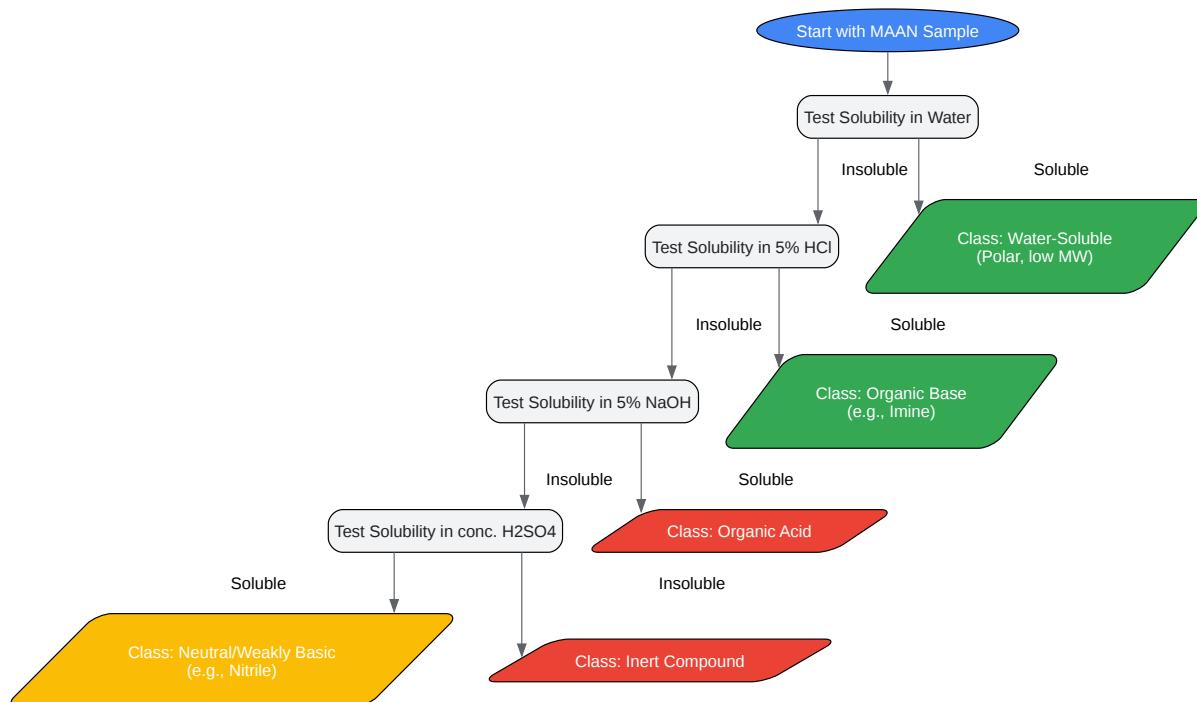
Reported Solubility Data

The solubility of **(Methyleneamino)acetonitrile** has been described qualitatively in several sources. This information is crucial for initial solvent screening in a laboratory setting.

Solvent	Solubility	Source
Benzene	Slightly Soluble	[8][12]
Hot Water	Soluble	[6]
Alcohol (Methanol/Ethanol)	Soluble	[6][12]
Polar Organic Solvents	Soluble	[3]

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to determine the solubility of **(Methyleneamino)acetonitrile** in a range of solvents, which also provides insight into its chemical properties (e.g., acidity/basicity).


Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent. The compound is generally considered "soluble" if approximately 25-30 mg dissolves in 0.75-1.0 mL of the solvent at room temperature.^[13] Solubility in aqueous acids or bases indicates the presence of basic or acidic functional groups, respectively.^[14]

Methodology:

- General Solubility Test:
 - Add ~25 mg of **(Methyleneamino)acetonitrile** to a small test tube.
 - Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, toluene, ethanol) in portions.
 - After each addition, shake the tube vigorously for 10-20 seconds.[\[13\]](#)
 - Observe if the solid dissolves completely. Record as "soluble" or "insoluble."
- Acid-Base Reactivity and Solubility:
 - Test in 5% HCl: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous HCl. Shake vigorously.
 - Rationale: If the compound dissolves, it indicates the presence of a basic functional group (like an amine or imine) that has been protonated to form a water-soluble salt. This is a strong indicator of its basic nature.
 - Test in 5% NaOH: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous NaOH. Shake vigorously.
 - Rationale: If the compound dissolves, it suggests the presence of an acidic functional group that has been deprotonated to form a water-soluble salt.
 - Test in 5% NaHCO₃: If soluble in 5% NaOH, perform a separate test with 5% aqueous sodium bicarbonate.
 - Rationale: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a strongly acidic functional group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like a phenol).
- Test in Concentrated H₂SO₄:
 - If the compound is insoluble in water, 5% HCl, and 5% NaOH, test its solubility in cold, concentrated sulfuric acid.

- Rationale: Sulfuric acid can protonate even very weak bases, such as compounds containing oxygen or nitrogen atoms (alcohols, ketones, nitriles). Solubility, often accompanied by a color change, suggests the presence of such functional groups.[14]

Workflow Visualization: Solubility Classification Scheme

[Click to download full resolution via product page](#)

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methyleneamino)acetonitrile | C3H4N2 | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]
- 3. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ursinus.edu [ursinus.edu]
- 11. chem.ws [chem.ws]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physical properties of (Methyleneamino)acetonitrile: melting point, solubility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091335#physical-properties-of-methyleneamino-acetonitrile-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com